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Compound of Interest

Compound Name: 1,6-Heptadiene

Cat. No.: B165252

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1,6-
heptadiene (C7H12), a common diene in organic synthesis. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering a foundational dataset for its identification and utilization in research
and development.

Molecular Structure

1,6-Heptadiene is a seven-carbon chain with terminal double bonds located at the C1 and C6
positions. Due to symmetry, the molecule presents a simplified spectroscopic signature.

Structure: CH2=CH(CH2)sCH=CH:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1,6-
heptadiene. Spectra are typically recorded in deuterated chloroform (CDCIs).

'H NMR Spectroscopy

The proton NMR spectrum of 1,6-heptadiene is characterized by three distinct sets of signals
corresponding to the olefinic and allylic protons.
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Table 1: *H NMR Spectroscopic Data for 1,6-Heptadiene

Chemical Shift () o Coupling Constant
Protons Multiplicity

ppm (J) Hz
ddt (doublet of

~5.78 2H (CH=CH>) _ ~16.9, ~10.2, ~6.7
doublets of triplets)

~4.95 4H (CH=CH>2) m (multiplet)

~2.05 4H (=CH-CH2-CH2) g (quartet) ~7.0

~1.49 2H (CH2-CHz2-CHz2) p (pentet) ~7.0

Note: 'ddt' denotes a doublet of doublets of triplets, 'm' denotes a multiplet, 'q' denotes a
quartet, and 'p' denotes a pentet. Data sourced from spectral databases.[1]

3C NMR Spectroscopy

The carbon-13 NMR spectrum is simplified due to the molecule's symmetry, showing four

unique carbon signals.

Table 2: 13C NMR Spectroscopic Data for 1,6-Heptadiene

Chemical Shift (8) ppm Carbon Atom
~138.5 C2, C6 (=CH)
~114.5 C1, C7 (=CH>)
~33.5 C3, C5 (-CHa2-)
~28.5 C4 (-CHz2-)

Note: Data referenced from spectral databases.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 1,6-heptadiene highlights the characteristic vibrational frequencies of its
alkene and alkane functional groups. The spectrum is typically acquired from a neat liquid film.
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Table 3: Key IR Absorption Bands for 1,6-Heptadiene

Wavenumber (cm~?)

Vibration Type

Functional Group

~3075 C-H Stretch =C-H (sp2 C-H)

~2925, ~2855 C-H Stretch -C-H (sp? C-H)

~1640 C=C Stretch Alkene

~1460 C-H Bend -CH:z- Scissoring

~990, ~910 C-H Bend =C-H Out-of-plane bend

Note: Data sourced from the NIST Chemistry WebBook.[3][4][5][6]

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 1,6-heptadiene results in a characteristic

fragmentation pattern. The molecular ion peak (M*) is observed, confirming the molecular

weight of the compound.[3]

Table 4: Major Fragments in the EI-Mass Spectrum of 1,6-Heptadiene

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Putative Fragment

96 ~2.8 [C7H12]* (Molecular lon)
81 ~37.4 [CeHo]*

67 ~39.2 [CsH7]*

55 ~71.4 [CaH7]*

54 100.0 [CaHeé]* (Base Peak)

41 ~20.3 [CsHs]*

39 ~36.4 [C3H3]*

27 ~19.9 [C2H3]*
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Note: Molecular weight is 96.17 g/mol . Data compiled from the NIST Mass Spectrometry Data
Center.[1][3]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol (*H and *3C)

o Sample Preparation: Dissolve 5-25 mg of 1,6-heptadiene (for tH NMR) or 50-100 mg (for
13C NMR) in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard (O ppm).[7] The solution should be
transferred to a clean, dry 5 mm NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

o Data Acquisition:
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o For 'H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number
of scans are averaged to obtain a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum to single lines for each unique carbon. A larger number of scans and a longer
acquisition time are generally required due to the low natural abundance of 13C.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0

ppm.

IR Spectroscopy Protocol (Neat Liquid)

o Sample Preparation: As 1,6-heptadiene is a liquid at room temperature, a "neat" spectrum
can be obtained by placing a single drop of the pure liquid between two salt plates (e.g.,
NaCl or KBr).[2] The plates are pressed together to form a thin liquid film.[2]
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Background Spectrum: Run a background scan with the empty salt plates (or no sample) in
the beam path to record the spectrum of atmospheric CO2z and H20, which will be subtracted
from the sample spectrum.

Sample Spectrum: Place the salt plates with the sample film into the spectrometer's sample
holder.

Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm™1.

Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron lonization)

Sample Introduction: Introduce a small amount of vaporous 1,6-heptadiene into the ion
source of the mass spectrometer. This is often done via a gas chromatography (GC) system
for separation and introduction of pure components.

lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the ejection of an electron from the molecule,
forming a positively charged molecular ion (M+).

Fragmentation: The high energy of the electron impact causes the molecular ions to
fragment into smaller, characteristic charged species.

Mass Analysis: The resulting ions (molecular and fragment ions) are accelerated into a mass
analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their
mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum which plots relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 1,6-heptadiene.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165252#spectroscopic-data-of-1-6-heptadiene-nmr-

ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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